![molecular formula C36H49NO2 B3025732 1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid

Übersicht

Beschreibung

2,3-Indolobetulonsäure ist ein pentazyklisches Triterpenoid-Derivat der Betulonsäure. Es ist bekannt für seine Rolle als Inhibitor der α-Glucosidase, einem Enzym, das am Kohlenhydratstoffwechsel beteiligt ist .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

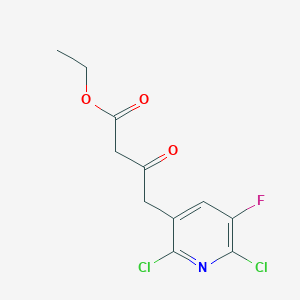

Die Synthese von 2,3-Indolobetulonsäure beinhaltet typischerweise die Modifikation von Betulonsäure. Eine gängige Methode umfasst die Cyclisierung von Betulonsäurederivaten mit Indol unter spezifischen Reaktionsbedingungen. Beispielsweise kann die Reaktion durch Brønsted-Säuren wie Essigsäure, Ameisensäure oder Salzsäure katalysiert werden . Zusätzlich wurde die Verwendung von kupferdotierten Cadmiumsulfid-Nanopartikeln unter Mikrowellenbestrahlung für die Synthese von Indolderivaten vorgeschlagen .

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für 2,3-Indolobetulonsäure nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Der Prozess kann die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit sowie die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Indolobetulonic Acid typically involves the modification of betulonic acid. One common method includes the cyclization of betulonic acid derivatives with indole under specific reaction conditions. For instance, the reaction can be catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, the use of copper-doped cadmium sulfide nanoparticles under microwave irradiation has been proposed for the synthesis of indole derivatives .

Industrial Production Methods

While specific industrial production methods for 2,3-Indolobetulonic Acid are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include optimization of reaction conditions to enhance yield and purity, as well as the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

2,3-Indolobetulonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Einführung verschiedener funktioneller Gruppen in den Indolring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene funktionalisierte Derivate von 2,3-Indolobetulonsäure, die in der medizinischen Chemie und anderen Anwendungen weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese komplexer organischer Moleküle verwendet.

Medizin: Erforscht wurden seine Antikrebswirkungen, insbesondere gegen Melanomzellen.

Industrie: Potenzielle Anwendungen bei der Entwicklung von Arzneimitteln und anderen therapeutischen Wirkstoffen.

5. Wirkmechanismus

Der primäre Wirkmechanismus von 2,3-Indolobetulonsäure beinhaltet die Hemmung der α-Glucosidase. Dieses Enzym ist für den Abbau von Kohlenhydraten in Glukose verantwortlich, und seine Hemmung kann dazu beitragen, den Blutzuckerspiegel bei Diabetikern zu kontrollieren . Die Verbindung bindet an die aktive Stelle des Enzyms, verhindert seine katalytische Aktivität und reduziert so die Glukoseproduktion .

Wirkmechanismus

The primary mechanism of action of 2,3-Indolobetulonic Acid involves the inhibition of α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition can help manage blood sugar levels in diabetic patients . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing glucose production .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Betulonsäure: Die Stammverbindung, von der 2,3-Indolobetulonsäure abgeleitet ist.

Betulinsäure: Ein weiteres Triterpenoid mit ähnlichen biologischen Aktivitäten.

Indolderivate: Verbindungen mit einer Indolringstruktur, die verschiedene pharmakologische Eigenschaften aufweisen.

Einzigartigkeit

2,3-Indolobetulonsäure ist aufgrund ihrer dualen Struktur einzigartig, die das Triterpenoidgerüst der Betulonsäure mit dem Indolring kombiniert. Diese Kombination verstärkt seine biologische Aktivität, insbesondere seine Fähigkeit, α-Glucosidase zu hemmen, und seine potenziellen Antikrebswirkungen .

Eigenschaften

IUPAC Name |

(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraene-21-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49NO2/c1-21(2)22-14-17-36(31(38)39)19-18-34(6)25(29(22)36)12-13-28-33(5)20-24-23-10-8-9-11-26(23)37-30(24)32(3,4)27(33)15-16-35(28,34)7/h8-11,22,25,27-29,37H,1,12-20H2,2-7H3,(H,38,39)/t22-,25+,27-,28+,29+,33-,34+,35+,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWIUZGUDGQYDS-HIFHRDMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B3025664.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

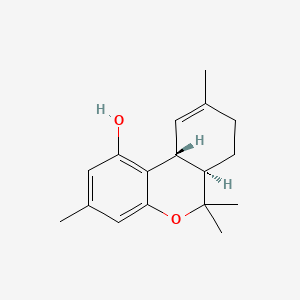

![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)